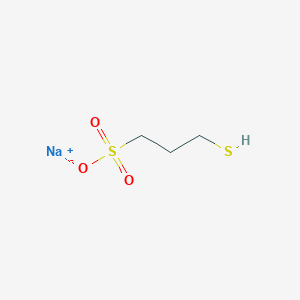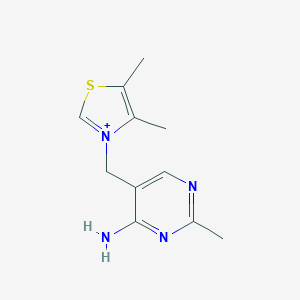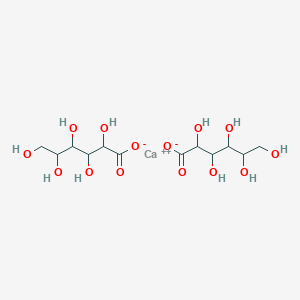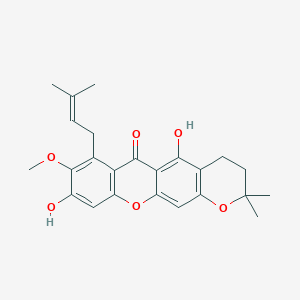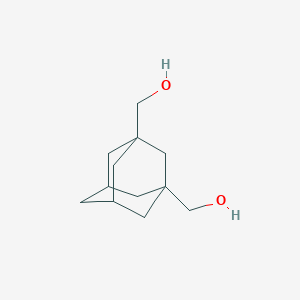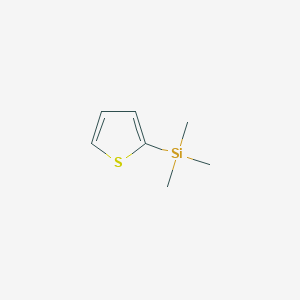
2-Thiényltriméthylsilane
Vue d'ensemble
Description
2-Thienyltrimethylsilane is a useful research compound. Its molecular formula is C7H12SSi and its molecular weight is 156.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Thienyltrimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Thienyltrimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thienyltrimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
2-Thiényltriméthylsilane: est un réactif polyvalent en synthèse organique. Il est particulièrement utile pour introduire le groupe thiophényle dans les molécules organiques, ce qui peut être crucial pour la synthèse de produits pharmaceutiques, d'agrochimiques et d'autres composés contenant du thiophène . Sa capacité à agir comme un nucléophile ou un électrophile en fonction des conditions de réaction en fait un outil précieux pour les chimistes.
Recherche pharmaceutique
En recherche pharmaceutique, This compound est utilisé dans la synthèse de divers candidats médicaments. Il est utilisé pour modifier la structure chimique des composés afin d'améliorer leurs propriétés pharmacocinétiques, telles que la solubilité et la biodisponibilité . Cet agent de silylation contribue à la création de médicaments plus efficaces et ciblés.
Science des matériaux
Le composé trouve des applications en science des matériaux, en particulier dans le développement de semi-conducteurs organiques. Les dérivés du thiophène sont connus pour leurs propriétés conductrices, et This compound peut être utilisé pour synthétiser des matériaux pour une utilisation dans les cellules solaires et les dispositifs électroniques .
Analyse chimique
This compound: sert de composé standard ou de référence dans diverses techniques analytiques. Il est utilisé pour calibrer les instruments et valider les méthodologies en chromatographie gazeuse et en spectrométrie de masse, garantissant une analyse précise et fiable des échantillons chimiques .
Biochimie
En biochimie, les dérivés du thiophène sont étudiés pour leurs interactions avec les molécules biologiques. This compound peut être utilisé pour synthétiser des composés qui se lient aux protéines ou aux acides nucléiques, aidant à l'étude des voies biologiques et au développement d'outils de diagnostic .
Applications industrielles
Bien que principalement utilisé dans la recherche et le développement, This compound a également des applications industrielles potentielles. Il pourrait être utilisé dans la synthèse de produits chimiques de spécialité ou comme intermédiaire dans la production de volumes plus importants de produits commerciaux .
Catalyse
Ce composé est également exploré comme ligand en catalyse. Il peut modifier l'activité des catalyseurs dans les réactions chimiques, ce qui pourrait conduire à des processus plus efficaces et plus sélectifs en laboratoire et en milieu industriel .
Science de l'environnement
Enfin, This compound est utilisé dans la recherche en science de l'environnement pour développer des capteurs et des matériaux capables de détecter et de capturer les polluants. Son incorporation dans des polymères ou d'autres matériaux peut conduire à la création de nouveaux systèmes de filtration et de détection .
Safety and Hazards
Propriétés
IUPAC Name |
trimethyl(thiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12SSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANGLGSZPSFVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171297 | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-28-8 | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-2-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Trimethylsilylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper, and how does it relate to the properties of 2-Thienyltrimethylsilane?
A1: The research focuses on understanding how substituents on the thiophene ring influence the rate at which the silicon-carbon bond in 2-thienyltrimethylsilane derivatives is cleaved in basic conditions []. This cleavage reaction is significant because it unveils information about the compound's reactivity and potential applications in synthetic chemistry. The study also utilizes computational chemistry to explore the acidity of various substituted thiophenes, providing insights into the electronic factors governing the reactivity of these compounds.
Q2: Can you elaborate on the role of computational chemistry in this study and its implications for understanding 2-Thienyltrimethylsilane?
A2: The researchers employed ab initio calculations to determine the acidities of several monosubstituted thiophenes []. By comparing these calculated acidities with the experimentally determined rates of base cleavage for the corresponding 2-thienyltrimethylsilane derivatives, the study sheds light on the relationship between the electronic properties of the substituents and the compound's reactivity. This information is crucial for predicting the behavior of 2-Thienyltrimethylsilane derivatives in various chemical reactions and for designing new synthetic routes utilizing this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




